molecular formula C14H14Cl2N4OS B6636157 (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone

Cat. No. B6636157
M. Wt: 357.3 g/mol
InChI Key: UERSLNCYCNLKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone, also known as DMTP, is a chemical compound that has been used in scientific research for various applications.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, as well as increase the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects in animal models. Studies have shown that (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone can reduce the levels of certain inflammatory cytokines in the body, increase the levels of certain neurotransmitters in the brain, and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has several advantages for use in lab experiments, including its relatively low cost and availability, as well as its ability to selectively target certain signaling pathways and receptors in the body. However, (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone, including further studies on its potential anti-cancer and anti-inflammatory properties, as well as its potential use as an antidepressant. Additionally, further research is needed to fully understand the mechanism of action of (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone and its potential side effects in humans.
Conclusion
(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone is a chemical compound that has been used in scientific research for various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and antidepressant. While further research is needed to fully understand its mechanism of action and potential side effects, (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has shown promise as a potential therapeutic agent in the treatment of various diseases and disorders.

Synthesis Methods

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving various reactions. The first step involves the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is then reacted with 2,4-dichlorobenzoyl chloride to form 2,4-dichlorophenyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine. This intermediate is then reacted with formaldehyde to form (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone.

Scientific Research Applications

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone has been used in scientific research for various applications, including as a potential anti-cancer agent, anti-inflammatory agent, and antidepressant. Studies have shown that (2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone can inhibit the growth of cancer cells, reduce inflammation, and improve depressive-like behavior in animal models.

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4OS/c1-9-17-18-14(22-9)20-6-4-19(5-7-20)13(21)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERSLNCYCNLKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone

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